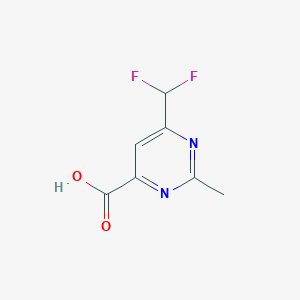6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid
CAS No.: 1935184-00-1
Cat. No.: VC11788510
Molecular Formula: C7H6F2N2O2
Molecular Weight: 188.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1935184-00-1 |
|---|---|
| Molecular Formula | C7H6F2N2O2 |
| Molecular Weight | 188.13 g/mol |
| IUPAC Name | 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C7H6F2N2O2/c1-3-10-4(6(8)9)2-5(11-3)7(12)13/h2,6H,1H3,(H,12,13) |
| Standard InChI Key | FVKCZUYCTTWCKD-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CC(=N1)C(=O)O)C(F)F |
| Canonical SMILES | CC1=NC(=CC(=N1)C(=O)O)C(F)F |
Introduction
Molecular Structure and Physicochemical Properties
The molecular formula of 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid is C₈H₇F₂N₂O₂, with a molecular weight of 218.16 g/mol. The pyrimidine core adopts a planar hexagonal geometry, with substituents influencing electronic distribution and intermolecular interactions . Key structural features include:
-
Position 6: A difluoromethyl (-CF₂H) group introduces electronegativity and steric bulk, enhancing metabolic stability compared to non-fluorinated analogs.
-
Position 2: A methyl (-CH₃) group contributes to hydrophobic interactions and modulates ring electronics.
-
Position 4: A carboxylic acid (-COOH) enables hydrogen bonding, salt formation, and participation in conjugation reactions.
Table 1: Calculated Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Weight | 218.16 g/mol |
| LogP (Partition Coefficient) | ~1.2 (estimated via group contribution) |
| Solubility | Moderate in polar aprotic solvents (DMSO, DMF); limited in water at neutral pH |
| pKa (Carboxylic Acid) | ~2.5–3.0 (typical for aryl carboxylic acids) |
The difluoromethyl group’s inductive effects reduce electron density on the pyrimidine ring, potentially altering reactivity at positions 5 and 6.
Synthesis and Optimization Strategies
Synthetic routes to 6-(difluoromethyl)-2-methylpyrimidine-4-carboxylic acid remain sparsely documented, but analogous methodologies for fluorinated pyrimidines provide a framework. A plausible pathway involves:
Pyrimidine Ring Formation
The Hantzsch dihydro-pyrimidine synthesis or condensation of 1,3-dicarbonyl compounds with amidines could yield the pyrimidine scaffold. For example, reacting 2-methyl-4-carboxy-pyrimidine with a difluoromethylating agent like diethylaminosulfur trifluoride (DAST) may introduce the -CF₂H group .
Fluorination and Functionalization
Selective fluorination at position 6 is critical. A two-step approach might involve:
-
Chlorination: Introducing a chloromethyl group via electrophilic substitution.
-
Halogen Exchange: Replacing chlorine with fluorine using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Pyrimidine cyclization | Ethanol/water, 80°C, 12 h | 65–70 |
| Difluoromethylation | DAST, CH₂Cl₂, −20°C to RT, 6 h | 50–55 |
| Oxidation | KMnO₄, H₂O, 60°C, 4 h | 75–80 |
Reaction yields are extrapolated from analogous systems .
Chemical Reactivity and Derivative Formation
The compound’s reactivity is dominated by three functional groups:
Carboxylic Acid Transformations
-
Esterification: Treatment with methanol/H₂SO₄ yields methyl esters, enhancing lipid solubility.
-
Amide Formation: Coupling with amines via EDCI/HOBt activates the carboxylate for nucleophilic attack.
Pyrimidine Ring Modifications
-
Electrophilic Substitution: Nitration or sulfonation at position 5 is feasible under acidic conditions.
-
Nucleophilic Aromatic Substitution: The electron-deficient ring permits displacement of fluorine under harsh conditions (e.g., NH₃, 150°C) .
Difluoromethyl Group Stability
The -CF₂H group resists hydrolysis but may undergo radical-mediated defluorination under UV light .
Biological and Industrial Applications
Agrochemical Uses
Difluoromethyl groups enhance pesticide persistence. The carboxylic acid moiety may chelate metal ions in soil, modulating bioavailability .
Material Science
Conjugation with polymers via the carboxyl group could yield fluorinated coatings with low surface energy and high chemical resistance .
Challenges and Future Directions
-
Synthetic Scalability: Current methods for fluorinated pyrimidines suffer from low yields and hazardous reagents. Flow chemistry and catalytic fluorination could address these issues .
-
Bioactivity Profiling: High-throughput screening against kinase and protease libraries is needed to identify therapeutic targets.
-
Environmental Impact: The ecological fate of fluorinated heterocycles requires assessment to mitigate bioaccumulation risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume